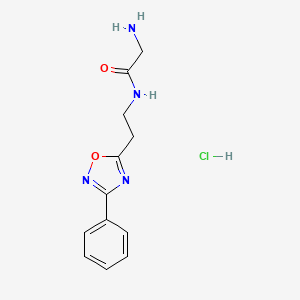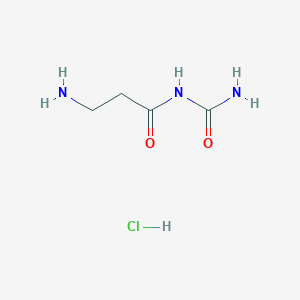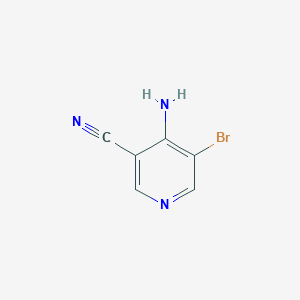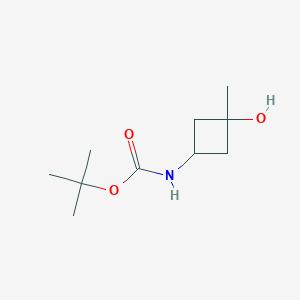![molecular formula C8H9N3O B1377869 5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine CAS No. 1221288-28-3](/img/structure/B1377869.png)
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine
Vue d'ensemble
Description
Pyrazolo[3,4-b]pyridines are a group of heterocyclic compounds that present two possible tautomeric forms: the 1H- and 2H-isomers . They have attracted the interest of medicinal chemists due to their close similarity with the purine bases adenine and guanine .
Synthesis Analysis
The synthesis of pyrazolo[3,4-b]pyridine derivatives often involves the reaction of aminopyrazoles with 1,3-diketones in glacial acetic acid . Another method involves refluxing a mixture of pyrazole and 1,3-dicarbonyl compound in 1,4-dioxane .Molecular Structure Analysis
Pyrazolo[3,4-b]pyridines can present two isomeric structures: 1H-pyrazolo[3,4-b]pyridines and 2H-pyrazolo[3,4-b]pyridines . The structure of these compounds is influenced by the substituents present at positions N1, C3, C4, C5, and C6 .Chemical Reactions Analysis
The chemical reactions involving pyrazolo[3,4-b]pyridines are diverse and depend on the substituents present on the molecule. For instance, the reaction of 5-aminopyrazole-4-carbaldehydes with acetone or acetophenone under basic catalysis conditions can yield a series of 1,3,6-trisubstituted pyrazolo[3,4-b]pyridines .Applications De Recherche Scientifique
-
Biomedical Applications
- Field : Biomedical Research .
- Application : 1H-Pyrazolo[3,4-b]pyridines have been used in various biomedical applications due to their structural similarity to the purine bases adenine and guanine .
- Methods : The synthesis of these compounds often starts from a preformed pyrazole or pyridine .
- Results : More than 300,000 1H-Pyrazolo[3,4-b]pyridines have been described in more than 5500 references (including 2400 patents) .
-
Synthesis Methods
- Field : Organic Chemistry .
- Application : Various methods for the synthesis of 1H-Pyrazolo[3,4-b]pyridine derivatives have been developed .
- Methods : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The advantages and drawbacks of each synthesis method are considered .
-
Pharmacological Properties
- Field : Pharmacology .
- Application : 1H-Pyrazolo[3,4-b]pyridine derivatives have been studied for their wide range of pharmacological properties .
- Methods : These compounds are often synthesized and then tested for their pharmacological properties .
- Results : Some of these compounds have been found to have anxiolytic effects .
-
Drug Development
- Field : Pharmaceutical Research .
- Application : Pyrazolo[3,4-b]pyridines have been used in the development of various drugs . For example, the drug riociguat (Adempas) , which is a stimulator of soluble guanylate cyclase and is used to treat chronic thromboembolic pulmonary hypertension and pulmonary arterial hypertension .
- Methods : These compounds are synthesized and then tested for their pharmacological properties .
- Results : Inhibitors of CCL2-induced chemotaxis of human monocytes and macrophages, p38 and JNK1 mitogen-activated protein kinases, acetylcholinesterase of Electrophorus electricus electric eel and serum butyryl-cholinesterase have been found among pyrazolo[3,4-b]pyridine derivatives .
-
Antibacterial, Antiviral, Antifungal, and Antitumor Activity
- Field : Biomedical Research .
- Application : Pyrazolopyridines have been evaluated for activity and access to pharmaceutical products, which have been applied with selective antibacterial, antiviral, antifungal, and antitumor activity .
- Methods : Various synthetic methods have been implemented to synthesize pyrazolopyridines under different conditions .
- Results : The results of these studies have led to the development of new drugs and treatments .
-
Chemical Synthesis
- Field : Organic Chemistry .
- Application : 1H-Pyrazolo[3,4-b]pyridine derivatives have been synthesized using various methods .
- Methods : The synthesis methods are systematized according to the method to assemble the pyrazolopyridine system .
- Results : The advantages and drawbacks of each synthesis method are considered .
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
(1-methylpyrazolo[3,4-b]pyridin-5-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3O/c1-11-8-7(4-10-11)2-6(5-12)3-9-8/h2-4,12H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASCLUNPZHSAMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=N2)CO)C=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Hydroxymethyl-1-methyl-1H-pyrazolo[3,4-B]pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-bromo-7-(chloromethyl)-2-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1377786.png)
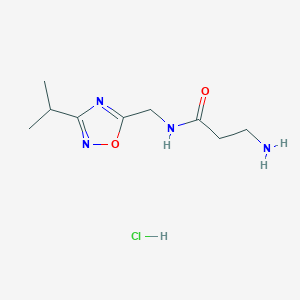

![tert-butyl N-[2,2-dimethyl-3-(methylamino)propyl]carbamate](/img/structure/B1377789.png)
![3-Benzyl-3,9-diaza-bicyclo[3.3.1]nonane dihydrochloride](/img/structure/B1377790.png)

